2-(4-(Benzyloxy)-1H-indol-3-yl)acetonitrile
Overview
Description
2-(4-(Benzyloxy)-1H-indol-3-yl)acetonitrile is an organic compound that features an indole core substituted with a benzyloxy group at the 4-position and an acetonitrile group at the 3-position
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals used by early discovery researchers .
Mode of Action
It’s known that compounds with similar structures can undergo reactions such as the formation of oximes and hydrazones . In these reactions, the nitrogen acts as a nucleophile, leading to the formation of an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
The compound is known to be water-soluble , which may influence its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s water solubility suggests that it may spread in water systems . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-1H-indol-3-yl)acetonitrile typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a Williamson ether synthesis, where the hydroxyl group of the indole is deprotonated and then reacted with benzyl bromide.
Addition of the Acetonitrile Group: The acetonitrile group can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a suitable nitrile source such as acetonitrile in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation can be used.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Nitrile group reduction can yield primary amines.
Substitution: Electrophilic substitution can introduce various functional groups onto the indole core.
Scientific Research Applications
2-(4-(Benzyloxy)-1H-indol-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of indole-based biological pathways and as a probe in biochemical assays.
Industry: Used in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxy-1H-indol-3-yl)acetonitrile: Similar structure but with a methoxy group instead of a benzyloxy group.
2-(4-Hydroxy-1H-indol-3-yl)acetonitrile: Similar structure but with a hydroxy group instead of a benzyloxy group.
2-(4-Chloro-1H-indol-3-yl)acetonitrile: Similar structure but with a chloro group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in 2-(4-(Benzyloxy)-1H-indol-3-yl)acetonitrile imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(4-phenylmethoxy-1H-indol-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-10-9-14-11-19-15-7-4-8-16(17(14)15)20-12-13-5-2-1-3-6-13/h1-8,11,19H,9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCROQGOQZBRSBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454386 | |
Record name | [4-(Benzyloxy)-1H-indol-3-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1464-11-5 | |
Record name | [4-(Benzyloxy)-1H-indol-3-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(benzyloxy)-1H-indol-3-yl]acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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